5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of ache . By inhibiting AchE, these compounds can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
It’s known that pyrazoline derivatives can influence the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . This suggests that the compound may be involved in oxidative stress pathways.
Result of Action
Similar compounds have been reported to cause changes in behavior and body movement due to their effect on ache activity .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl and methylphenylsulfonyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For instance:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Known for its therapeutic potential in treating various diseases.
Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O4S/c1-23-14-17-27(18-15-23)42(38,39)37-30(21-29(34-37)25-16-19-31(40-2)32(20-25)41-3)28-22-36(26-12-8-5-9-13-26)35-33(28)24-10-6-4-7-11-24/h4-20,22,30H,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZWCTYAFIGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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